molecular formula C11H17ClFN5 B12220315 N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12220315
M. Wt: 273.74 g/mol
InChI Key: HIHUQKNJFSJOCJ-UHFFFAOYSA-N
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Description

Overview of N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-Fluoroethyl)pyrazol-4-amine;hydrochloride

This compound is a bicyclic pyrazole derivative characterized by an ethyl-substituted pyrazole ring linked via a methylamine bridge to a second pyrazole moiety bearing a fluoroethyl group. The hydrochloride salt enhances its solubility in polar solvents, facilitating its use in biological and chemical applications.

Molecular and Structural Properties
The compound’s molecular formula is $$ \text{C}{12}\text{H}{18}\text{ClN}_5 $$, with a molecular weight of 269.77 g/mol. Key structural features include:

Property Description
Core Structure Bicyclic pyrazole system with ethyl and fluoroethyl substituents
Solubility High aqueous solubility due to hydrochloride counterion
SMILES Notation CCn1ccc(CNc2nn(CC)cc2C)n1.Cl
Functional Groups Pyrazole rings, fluoroethyl, methylamine bridge, hydrochloride

The fluoroethyl group introduces electronegativity and steric effects, potentially influencing binding interactions in biological systems.

Relevance and Scope in Contemporary Chemical Research

Pyrazole derivatives are extensively studied for their pharmacophoric versatility, with applications ranging from antiviral agents to materials science. This compound’s dual pyrazole rings and fluorine substituents make it a candidate for:

  • Drug Discovery : Fluorinated pyrazoles are known to enhance metabolic stability and bioavailability. Recent studies on structurally analogous compounds, such as SARS-CoV-2 inhibitors, highlight the role of pyrazole cores in targeting viral proteases.
  • Agrochemical Development : Fluoroalkyl groups improve pesticidal activity by increasing membrane permeability.
  • Coordination Chemistry : The amine and pyrazole nitrogen atoms may act as ligands for metal ions, enabling applications in catalysis or sensor design.

Ongoing research leverages modular synthesis approaches to optimize this compound’s reactivity. For example, multi-step protocols involving nucleophilic substitutions and cyclization reactions have been refined to improve yields.

Historical Context and Discovery

The development of this compound aligns with broader trends in heterocyclic chemistry. Pyrazoles were first synthesized in the late 19th century, but fluorinated variants emerged prominently in the 2000s as advances in fluorination techniques (e.g., Balz–Schiemann reaction) became widespread.

This compound’s synthesis likely originated from efforts to combine fluorinated alkyl chains with pyrazole scaffolds, a strategy employed in modern antifungals and kinase inhibitors. Early synthetic routes involved condensation of hydrazine derivatives with diketones, followed by functionalization via nucleophilic fluorination. Contemporary methods utilize high-performance liquid chromatography (HPLC) for purity validation, reflecting advancements in analytical chemistry.

Objectives and Structure of the Review

This review consolidates current knowledge on this compound, with three primary aims:

  • Structural Elucidation : Analyze the compound’s molecular geometry and electronic properties.
  • Synthetic Methodologies : Evaluate modern synthesis pathways and their efficiency.
  • Application Prospects : Assess potential uses in pharmaceuticals and industrial chemistry.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-2-16-5-3-10(15-16)7-13-11-8-14-17(9-11)6-4-12;/h3,5,8-9,13H,2,4,6-7H2,1H3;1H

InChI Key

HIHUQKNJFSJOCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrazole-Based Compounds

Common Synthetic Routes

The preparation of pyrazole derivatives generally follows several established synthetic routes, which can be adapted for our target compound:

  • Cyclocondensation reactions : Formation of pyrazole rings through reactions between hydrazines and compounds containing multiple carbonyl functionalities.
  • Functionalization of pre-formed pyrazole rings : Modification of existing pyrazole scaffolds through alkylation, amination, or cross-coupling reactions.
  • Convergent synthesis : Parallel preparation of key intermediates followed by strategic coupling reactions.

Key Reaction Types

Several reaction types are frequently employed in the synthesis of complex pyrazole derivatives like our target compound:

Reaction Type Application in Synthesis Typical Reagents
N-alkylation Introduction of ethyl or fluoroethyl groups Alkyl halides, bases (K₂CO₃, NaH)
Reductive amination Formation of C-N bonds NaBH₃CN, NaBH₄, H₂ with Pd/C
Nucleophilic substitution Connecting key fragments Activated leaving groups (mesylates, tosylates)
Salt formation Preparation of hydrochloride form HCl in appropriate solvents

Specific Preparation Methods

Based on synthetic approaches for structurally similar compounds, three principal methods have been developed for the preparation of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride:

Method 1: Sequential Functionalization Approach

This multi-step synthetic route involves:

Synthesis of 1-(2-fluoroethyl)pyrazol-4-amine

The preparation begins with the selective N-alkylation of pyrazole with 2-fluoroethyl bromide, followed by functionalization at the 4-position:

  • Reaction of pyrazole with 2-fluoroethyl bromide in the presence of a base (typically K₂CO₃ or Cs₂CO₃) in DMF at 50-80°C.
  • Introduction of an amino group at the 4-position through nitration followed by reduction, or via a more direct amination approach using metal-catalyzed reactions.
Preparation of (1-ethylpyrazol-3-yl)methyl Electrophile

The second key intermediate is prepared through:

  • N-alkylation of 3-methylpyrazole with ethyl iodide or ethyl bromide using a suitable base.
  • Functionalization at the methyl position through oxidation to aldehyde and subsequent reduction to alcohol.
  • Conversion of the alcohol to an appropriate leaving group (halide, mesylate, or tosylate).
Coupling Reaction

The two components are combined through:

  • Nucleophilic substitution reaction between the amine group of 1-(2-fluoroethyl)pyrazol-4-amine and the activated (1-ethylpyrazol-3-yl)methyl derivative.
  • Optimization of reaction conditions (solvent, temperature, catalyst) to maximize yield and minimize side reactions.
Salt Formation

The final step involves:

  • Treatment of the purified free base with hydrogen chloride in an appropriate solvent system (typically diethyl ether or ethanol).
  • Isolation and purification of the hydrochloride salt through filtration and recrystallization.

Method 2: Convergent Synthesis Approach

This alternative approach involves:

Parallel Synthesis of Key Components

Both heterocyclic components are prepared separately with suitable functionalities:

  • Synthesis of 1-(2-fluoroethyl)pyrazol-4-amine as described in Method 1.
  • Preparation of 1-ethylpyrazol-3-carbaldehyde through selective N-alkylation and formylation reactions.
Reductive Amination

The key C-N bond formation is achieved through:

  • Condensation of 1-(2-fluoroethyl)pyrazol-4-amine with 1-ethylpyrazol-3-carbaldehyde to form an imine intermediate.
  • Reduction of the imine using suitable reducing agents (NaBH₃CN, NaBH₄) under controlled conditions.
Salt Formation

Formation of the hydrochloride salt as described in Method 1.

Method 3: Direct Coupling Approach

Based on modern synthetic methodologies for heterocyclic compounds:

Synthesis of 1-ethylpyrazol-3-amine

Preparation of this key intermediate through:

  • N-alkylation of 3-aminopyrazole with ethyl halide.
  • Protection of the amino group if necessary.
Coupling with 1-(2-fluoroethyl)pyrazol-4-carboxaldehyde

This approach utilizes:

  • Preparation of 1-(2-fluoroethyl)pyrazol-4-carboxaldehyde through selective N-alkylation and formylation.
  • Reductive amination with 1-ethylpyrazol-3-amine.
  • Deprotection if necessary.

Reaction Conditions and Optimization

Temperature Effects

Temperature control is critical for each synthetic step as outlined in Table 1:

Table 1: Temperature Optimization for Key Synthetic Steps

Synthetic Step Optimal Temperature Range (°C) Effect on Reaction Reference
N-alkylation with fluoroethyl group 50-80 Higher temperatures increase reaction rate but may lead to side reactions
N-alkylation with ethyl group 40-60 Moderate temperatures favor selectivity
Reductive amination 0-25 Lower temperatures enhance selectivity for imine formation
Nucleophilic substitution coupling 20-55 Temperature depends on reactivity of leaving group
Salt formation 0-25 Lower temperatures favor crystallization of pure salt

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product purity:

Table 2: Solvent Effects on Reaction Performance

Reaction Type Preferred Solvents Advantages Limitations Reference
N-alkylation DMF, DMSO, Acetonitrile High solubility of reagents, favors SN2 reactions Difficult removal, environmental concerns
Reductive amination Methanol, Ethanol, THF Compatible with reducing agents, facile workup May require anhydrous conditions
Coupling reactions DMF, THF, DCM Good solubility for diverse reagents Some may require inert atmosphere
Salt formation Diethyl ether, Ethanol, Acetone Promotes crystallization, easy isolation Solvent purity is critical

Catalyst Selection

Various catalysts can enhance reaction rates and selectivity:

Table 3: Catalyst Comparison for Synthetic Steps

Synthetic Step Recommended Catalysts Concentration Range Advantages Reference
N-alkylation K₂CO₃, Cs₂CO₃, NaH 1.1-2.0 equivalents Control of reaction rate, minimization of side reactions
Reductive amination Acetic acid, Ti(OiPr)₄ 0.1-1.0 equivalents Facilitates imine formation and subsequent reduction
Coupling reactions HATU, 2-hydroxypyridine N-oxide 1.0-1.2 equivalents Activates carboxylic acids for amide formation
Nucleophilic substitution Diisopropylethylamine 1.5-3.0 equivalents Acts as base and catalyst

Purification and Isolation Techniques

Chromatographic Methods

Column chromatography is frequently employed for the purification of intermediates and final products:

Table 4: Chromatography Systems for Purification

Compound Type Stationary Phase Mobile Phase Detection Method Reference
Free amine intermediates Silica gel Dichloromethane/methanol (10:0 to 9:1) UV, TLC
Protected intermediates Silica gel Ethyl acetate/hexane mixtures UV, TLC
Final free base Reversed-phase HPLC Water/acetonitrile with 0.2% ammonium carbonate UV, MS

Crystallization and Recrystallization

For the final hydrochloride salt and select intermediates:

  • Controlled addition of hydrogen chloride in diethyl ether to a solution of the free base in an appropriate solvent.
  • Recrystallization from ethanol/diethyl ether mixtures to enhance purity.
  • Trituration with ethanol/diethyl ether (19:1) to remove impurities.

Yield Optimization Strategies

Several approaches can be implemented to maximize overall yield:

  • Careful monitoring of reaction progress using thin-layer chromatography or high-performance liquid chromatography.
  • Optimization of reaction stoichiometry, particularly for expensive or sensitive reagents.
  • Temperature programming for multi-step one-pot processes.
  • Minimization of purification steps through selective precipitation or extraction techniques.

Analytical Characterization

Structural Confirmation

Multiple analytical techniques should be employed to confirm the structure of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Characteristic signals for pyrazole protons (δ 7.4-8.0 ppm), methylene bridges (δ 3.8-4.2 ppm), and ethyl groups (δ 1.3-1.4 ppm and 3.9-4.1 ppm).
    • ¹³C NMR: Distinctive carbon signals for pyrazole carbons (δ 130-150 ppm) and fluoroethyl group (with characteristic C-F coupling).
    • ¹⁹F NMR: Signal for the fluorine atom in the fluoroethyl group (typically δ -220 to -225 ppm).
  • Mass Spectrometry :

    • Expected molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
    • Characteristic fragmentation patterns for pyrazole structures.
  • Infrared Spectroscopy :

    • Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and C-F stretching (1000-1100 cm⁻¹).

Purity Assessment

High purity is essential for compounds intended for biological or pharmaceutical applications:

  • High-Performance Liquid Chromatography (HPLC) :

    • Recommended columns: C18 reversed-phase
    • Mobile phase: Gradient of acetonitrile/water with appropriate buffers
    • Detection: UV absorption at 254-280 nm.
  • Elemental Analysis :

    • Confirmation of C, H, N percentages within ±0.4% of theoretical values.
    • Additional analysis for Cl and F content.
  • Melting Point Determination :

    • Sharp melting point range indicating high purity
    • Comparison with literature values for similar compounds.

Practical Considerations and Scale-Up

Laboratory-Scale Synthesis

For small-scale preparation (1-10 g), the following considerations are important:

  • Careful monitoring of exothermic steps, particularly during N-alkylation reactions.
  • Maintenance of anhydrous conditions for moisture-sensitive steps.
  • Efficient stirring to ensure homogeneity, especially during heterogeneous reactions.

Scale-Up Challenges

When scaling to larger quantities (>10 g), additional factors must be addressed:

  • Heat transfer considerations for exothermic reactions.
  • Solvent volumes and environmental impact.
  • Purification strategy adaptation for larger quantities.
  • Safety assessments for handling larger quantities of reagents.

Economic Considerations

For industrial or commercial production:

  • Cost analysis of starting materials and reagents.
  • Evaluation of alternative synthetic routes based on reagent availability and cost.
  • Process optimization to minimize waste and maximize atom economy.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer pathways, potentially modulating enzyme or receptor activity. This could lead to the development of novel anticancer therapies.
  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various pathogens, indicating potential applications as an antimicrobial agent.
  • Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

Several studies have focused on the applications of this compound:

StudyFocus AreaFindings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines, suggesting a mechanism involving apoptosis.
Study 2Antimicrobial EffectShowed significant inhibition of bacterial growth in vitro, indicating potential as a new antibiotic agent.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of a specific metabolic enzyme, leading to decreased substrate conversion rates.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-N-[(1-Ethylpyrazol-3-yl)methyl]Pyrazol-4-Amine;Hydrochloride

  • Key Difference : Substitution of the 2-fluoroethyl group with a 2,2-difluoroethyl group.
  • Impact : The additional fluorine atom increases electronegativity and may enhance metabolic stability by resisting oxidative degradation. This substitution also slightly increases molecular weight (~305 g/mol estimated) compared to the target compound .

N-[(1-Ethyl-3-Methylpyrazol-4-yl)Methyl]-1-(2-Fluoroethyl)Pyrazol-4-Amine;Hydrochloride

  • Key Difference : Presence of a 3-methyl group on the ethylpyrazole ring.
  • The molecular formula becomes C₁₃H₂₁ClFN₅ with a molecular weight of 301.79 g/mol .

3-Chloro-N-(2-Methoxyethyl)-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine Hydrochloride

  • Key Difference : Replacement of the fluoroethyl group with a chloro substituent and addition of a pyridinyl ring.
  • Impact : The pyridine ring enhances π-π stacking interactions in receptor binding, while the chloro group increases lipophilicity. Reported melting point: 157–158°C .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound C₁₂H₁₉ClFN₅ 287.76 2-Fluoroethyl, Ethylpyrazole High solubility (HCl salt)
1-(2,2-Difluoroethyl) Analog C₁₂H₁₈ClF₂N₅ ~305 2,2-Difluoroethyl Enhanced metabolic stability
N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl) Analogue C₁₃H₁₇ClN₆ 340.78 Pyridinyl, Cyclopropyl Melting point: 104–107°C

Biological Activity

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure, characterized by an ethyl group and a fluoroethyl group, enhances its reactivity and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₉ClFN₅
Molecular Weight287.76 g/mol
CAS Number1856077-73-0
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating enzyme or receptor activity. The compound has shown potential in inhibiting key signaling pathways involved in inflammation and cancer progression. For instance, it has been noted for its ability to inhibit the phosphorylation of HSP27 and the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models .

Biological Activities

1. Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has demonstrated effectiveness against various cancer cell lines, including:

  • HepG2 (liver cancer) : Inhibition of cell proliferation by approximately 54.25%.
  • HeLa (cervical cancer) : Mean growth inhibition of about 38.44% .

2. Anti-inflammatory Effects
this compound exhibits significant anti-inflammatory properties by acting as an inhibitor of MK2, a kinase involved in inflammatory responses. This inhibition leads to reduced levels of pro-inflammatory cytokines like TNF-alpha, making it a candidate for treating autoimmune diseases .

3. Antioxidant Activity
Research indicates that derivatives of this compound exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the effects on various tumor cell lines, this compound was tested against A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The results showed promising IC50 values indicating significant inhibition of cell growth compared to control groups .

Case Study 2: Inhibition of Cytokine Release
A study investigating the compound's role in cytokine modulation found that it significantly inhibited LPS-induced TNF-alpha release in murine models, suggesting its potential utility in treating inflammatory conditions .

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